
MAC glucuronide linker-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MAC glucuronide linker-2 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in targeted cancer therapies, as they enable the delivery of cytotoxic drugs specifically to cancer cells while minimizing damage to healthy cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MAC glucuronide linker-2 involves several steps, starting with the preparation of the glucuronide moiety. This is typically achieved through the esterification of glucuronic acid with methanol, followed by the protection of hydroxyl groups using acetylation. The resulting intermediate is then coupled with an amino-containing compound to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and methanol, with reaction temperatures carefully controlled to prevent degradation of the product .
化学反応の分析
Types of Reactions
MAC glucuronide linker-2 primarily undergoes hydrolysis and enzymatic cleavage reactions. The hydrolysis reaction is facilitated by acidic or basic conditions, while enzymatic cleavage is mediated by β-glucuronidase, an enzyme commonly found in lysosomes .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Enzymatic Cleavage: β-glucuronidase enzyme under physiological conditions.
Major Products
The major products formed from these reactions include the free drug and the glucuronic acid moiety. These products are then able to exert their therapeutic effects within the target cells .
科学的研究の応用
Scientific Research Applications
MAC glucuronide linker-2 has been instrumental in various research applications, particularly in the development and optimization of ADCs. Below are some significant applications and findings:
Development of Antibody-Drug Conjugates
This compound is widely used in the formulation of ADCs due to its unique cleavable nature. It allows for:
- Targeted Release : The selective release of cytotoxic drugs enhances treatment efficacy.
- Reduced Systemic Toxicity : By ensuring that drugs are activated specifically within cancer cells, off-target effects are minimized.
Case Studies
Several studies illustrate the effectiveness of this compound in clinical and preclinical settings:
Study | Description | Findings |
---|---|---|
Study 1 | Efficacy in Tumor Models | ADCs armed with this compound showed significant tumor regression at doses as low as 3 mg/kg. |
Study 2 | Comparative Analysis | ADCs utilizing this linker exhibited a therapeutic index significantly higher than those using conventional linkers, with a reported 50-fold increase in maximum tolerated dose/minimum effective dose ratio. |
Stability and Enzymatic Release
Research has demonstrated that this compound maintains high stability at physiological pH levels while efficiently releasing drug surrogates upon exposure to β-glucuronidase. This characteristic is critical for ensuring that the drug payload is delivered effectively without premature degradation.
作用機序
The mechanism of action of MAC glucuronide linker-2 involves its cleavage by β-glucuronidase within the lysosomes of target cells. This enzymatic reaction releases the cytotoxic drug, which then disrupts cellular processes such as microtubule dynamics, leading to cell death . The linker ensures that the drug is only released in the presence of the enzyme, thereby providing targeted therapy .
類似化合物との比較
Similar Compounds
Disulfide Cleavable Linkers: These linkers are cleaved by reducing agents within the cell.
Acid Cleavable Linkers: These linkers are cleaved under acidic conditions, such as those found in the tumor microenvironment.
Protease Cleavable Linkers: These linkers are cleaved by specific proteases within the cell
Uniqueness
MAC glucuronide linker-2 is unique due to its reliance on β-glucuronidase for cleavage, which provides a high degree of specificity and reduces off-target effects. This makes it particularly suitable for use in ADCs, where precise drug delivery is crucial .
生物活性
MAC glucuronide linker-2, identified by CAS number 229977-57-5, is a cleavable linker employed in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in enhancing the therapeutic efficacy of ADCs by facilitating targeted drug delivery to cancer cells while minimizing systemic toxicity. This article delves into the biological activity of this compound, highlighting its mechanism of action, case studies, and relevant research findings.
- Molecular Formula : C20H25NO11
- Molecular Weight : 455.41 g/mol
- Structure : The structure includes functional groups that enable its role as a cleavable linker in ADCs.
This compound operates through a selective cleavage mechanism facilitated by overexpressed β-glucuronidase in cancer cells. This enzymatic activity enables the release of the cytotoxic payload specifically within the tumor microenvironment, thereby enhancing the therapeutic index of ADCs.
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
- Targeted Delivery : The linker promotes selective drug release in acidic or hypoxic tumor tissues, which are characteristic of many cancers. This specificity reduces off-target effects and enhances drug accumulation at the tumor site .
- In Vitro and In Vivo Efficacy : Studies have demonstrated that ADCs utilizing this compound exhibit superior antiproliferative effects compared to traditional linkers. For instance, ADCs with this linker showed improved cytotoxicity against various cancer cell lines with IC50 values significantly lower than those observed with non-cleavable linkers .
- Stability and Cleavage Characteristics : The stability of this compound under physiological conditions is critical for its application. Research indicates that it maintains stability until it encounters β-glucuronidase, leading to effective payload release without premature degradation .
Case Studies
Several studies illustrate the effectiveness of this compound in clinical and preclinical settings:
Study 1: Efficacy in Tumor Models
In a study involving human lymphoma xenograft models, ADCs armed with this compound demonstrated significant tumor regression at doses as low as 3 mg/kg. In contrast, traditional linkers required higher doses to achieve similar effects, indicating a more favorable therapeutic profile for the MAC-based conjugates .
Study 2: Comparative Analysis with Other Linkers
A comparative analysis highlighted that ADCs utilizing this compound exhibited a therapeutic index significantly higher than those using conventional linkers such as Val-Cit. The study reported a 50-fold increase in the maximum tolerated dose/minimum effective dose ratio for MAC-based ADCs .
Data Summary Table
Feature | This compound | Traditional Linkers (e.g., Val-Cit) |
---|---|---|
Molecular Weight | 455.41 g/mol | Varies (typically higher) |
IC50 (Cancer Cell Lines) | Lower | Higher |
Stability | High under physiological conditions | Moderate |
Therapeutic Index | Higher | Lower |
Tumor Regression (mg/kg) | 3 | 15 |
特性
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-amino-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO11/c1-9(23)28-15-16(29-10(2)24)18(30-11(3)25)20(32-17(15)19(26)27-4)31-14-6-5-12(8-22)7-13(14)21/h5-7,15-18,20,22H,8,21H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZPQJAJSIUIEY-KVIJGQROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。